一溴化碘

描述

Iodine monobromide, also known as Iodine monobromide, is a useful research compound. Its molecular formula is IBr and its molecular weight is 206.81 g/mol. The purity is usually 95%.

The exact mass of the compound Iodine monobromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble in water with decompositionsoluble in carbon disulfide, glacial acetic acidsoluble in alcohol, ether. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iodine monobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodine monobromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚酮结构单元的合成

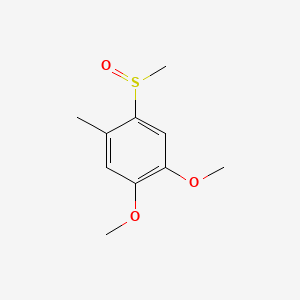

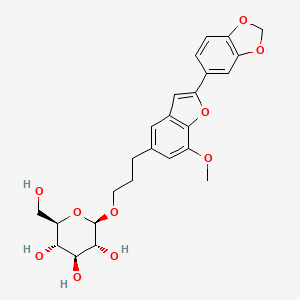

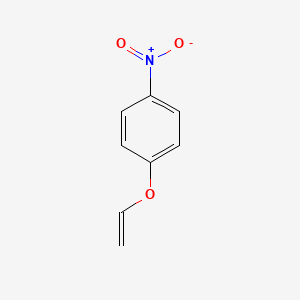

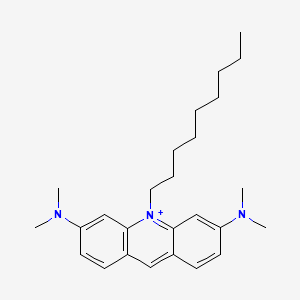

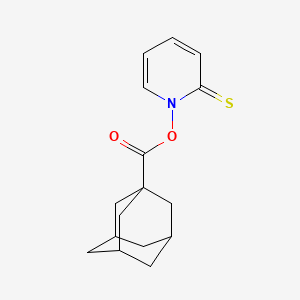

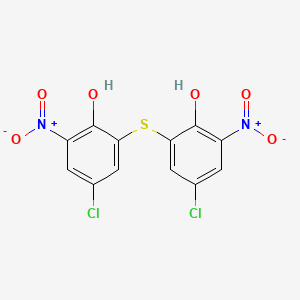

一溴化碘用作电试剂,用于合成聚酮结构单元的新方法。 聚酮是一类具有多种结构和功能的次级代谢产物,其合成能力在药物和农用化学品的开发中至关重要 {svg_1} {svg_2}.

碘量法

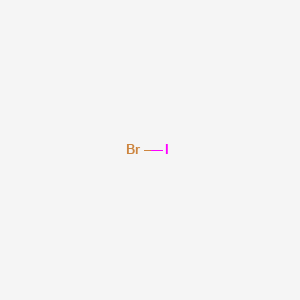

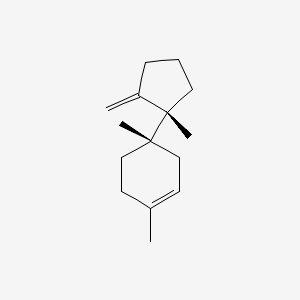

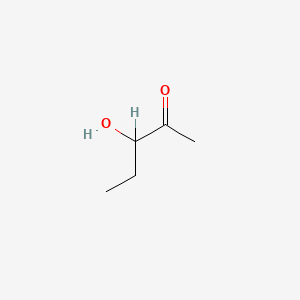

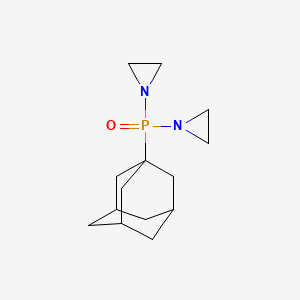

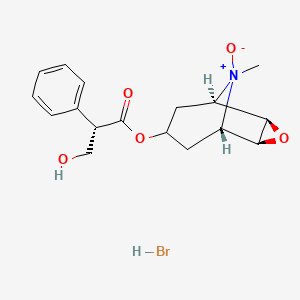

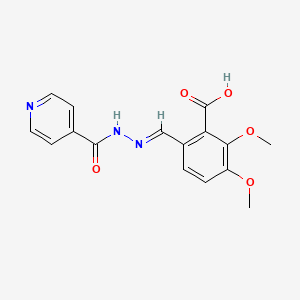

在分析化学中,一溴化碘用于碘量法,这是一种容量化学分析方法。 它作为(I^+)的来源,这对于测定还原碘的物质至关重要 {svg_3} {svg_4}.

有机合成

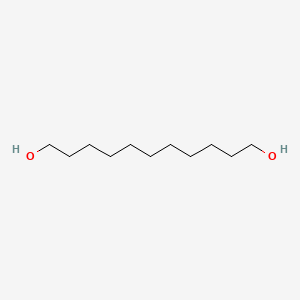

作为一种强大的碘化试剂,一溴化碘用于有机合成中,将碘原子添加到有机分子中,从而提高其反应性或改变其物理性质 {svg_5} {svg_6}.

显像剂合成

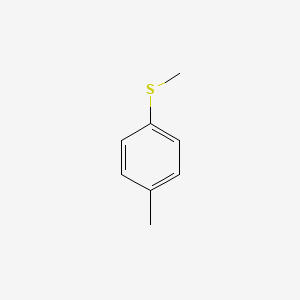

一溴化碘参与放射性碘化脂肪酸的合成,放射性碘化脂肪酸用作心脏成像的显像剂。 这些试剂对于心脏病学中的非侵入性诊断程序至关重要 {svg_7}.

碳-金属键的裂解

它通常用于碳-金属键的裂解,这是各种有机合成过程中的重要步骤,尤其是在纯化或修饰金属有机骨架时 {svg_8}.

对烯烃的亲电加成

一溴化碘参与烯烃的亲电加成反应,这会导致形成邻位二卤代烃,这些化合物是有机合成中有用的中间体 {svg_9}.

甾体酮和醛的α-溴化

该化合物用于涉及甾体酮和醛的α-溴化反应,这在具有药物应用的各种甾体的合成中很重要 {svg_10}.

非对映选择性环化

最后,一溴化碘用于高烯丙基碳酸酯的非对映选择性环化。 这些反应对于创建具有特定立体化学的分子很重要,这对于生物活性至关重要 {svg_11}.

每种应用都突出了一溴化碘在科学研究和工业过程中的多功能性和重要性。

{svg_12}Thermo Scientific Chemicals {svg_13}Fisher Sci {svg_14}MilliporeSigma {svg_15}Wikipedia

作用机制

Target of Action

Iodine monobromide (IBr) is an interhalogen compound that serves as a source of I+ . It is primarily used as an electrophile in the synthesis of polyketide structural units . Its targets are typically carbon-metal bonds, alkenes, steroidal ketones, and aldehydes .

Mode of Action

IBr interacts with its targets through electrophilic addition and α-bromination . It can form charge-transfer (CT) adducts with Lewis donors . This interaction results in the cleavage of carbon-metal bonds and the bromination of steroidal ketones and aldehydes .

Biochemical Pathways

It is known that ibr plays a role in the diastereoselective cyclizations of homoallylic carbonates . This suggests that IBr may influence the formation and transformation of these carbonates in biochemical pathways.

Result of Action

The primary result of IBr’s action is the iodination of target compounds, which can lead to significant changes in their chemical properties . For example, the α-bromination of steroidal ketones and aldehydes can result in the formation of new compounds with potentially different biological activities .

Action Environment

The action, efficacy, and stability of IBr can be influenced by various environmental factors. For instance, the presence of Lewis donors can enable IBr to form CT adducts . Additionally, the temperature can affect the state of IBr, which is a dark red solid that melts near room temperature . Therefore, the environment in which IBr is used can significantly impact its reactivity and effectiveness.

安全和危害

Iodine monobromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

Relevant Papers

There are several papers that discuss iodine monobromide. For example, one paper discusses the unimolecular elimination of gas-phase iodine monobromide following excitation in the visible wavelength region . Another paper discusses the use of iodine monobromide as an electrophile in the synthesis of polyketide structural units .

生化分析

Biochemical Properties

Iodine monobromide plays a significant role in biochemical reactions due to its ability to act as an electrophile. It is commonly used in iodometry, where it serves as a source of I+. This property allows iodine monobromide to interact with various enzymes, proteins, and other biomolecules. For instance, it can form charge-transfer adducts with Lewis donors, which can influence the activity of certain enzymes and proteins . The interactions between iodine monobromide and these biomolecules are primarily based on its Lewis acid properties, which are comparable to those of iodine monochloride and iodine .

Cellular Effects

Iodine monobromide can have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to serve as a source of I+ allows it to participate in redox reactions within cells, potentially impacting the activity of redox-sensitive proteins and enzymes . Additionally, iodine monobromide’s interactions with cellular components can lead to changes in gene expression, further influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of iodine monobromide involves its ability to act as an electrophile and form charge-transfer adducts with Lewis donors. This interaction can lead to the inhibition or activation of specific enzymes and proteins. For example, iodine monobromide can inhibit enzymes involved in oxidative stress responses by forming adducts with their active sites . Additionally, the compound’s ability to serve as a source of I+ allows it to participate in redox reactions, which can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iodine monobromide can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that iodine monobromide can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression and cellular metabolism, which can persist even after the compound has degraded .

Dosage Effects in Animal Models

The effects of iodine monobromide in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function by participating in redox reactions and influencing gene expression . At high doses, iodine monobromide can be toxic and cause adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed in studies, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Iodine monobromide is involved in various metabolic pathways, particularly those related to redox reactions and iodine metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, iodine monobromide can affect the activity of enzymes involved in the synthesis and degradation of thyroid hormones, which are crucial for regulating metabolism .

Transport and Distribution

Within cells and tissues, iodine monobromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, iodine monobromide can bind to proteins involved in iodine transport, facilitating its movement across cell membranes and into specific tissues .

Subcellular Localization

The subcellular localization of iodine monobromide is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, iodine monobromide may be localized to the mitochondria, where it can participate in redox reactions and influence mitochondrial function .

属性

InChI |

InChI=1S/BrI/c1-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEQRNSPHCCXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrI | |

| Record name | iodine monobromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_monobromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064862 | |

| Record name | Iodine bromide (IBr) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-black solid; Soluble in water; [Merck Index] Black or violet crystalline solid with a pungent odor; Decomposes in water; [MSDSonline] | |

| Record name | Iodine monobromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

116 °C (decomposes) | |

| Record name | Iodobromine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Soluble in water with decomposition, Soluble in carbon disulfide, glacial acetic acid, Soluble in alcohol, ether | |

| Record name | Iodobromine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.3 g/cu cm | |

| Record name | Iodobromine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, purplish-black mass, Black orthorhombic crystals, Dark red solid, Brownish-black crystals or very hard solid | |

CAS No. |

7789-33-5 | |

| Record name | Iodine bromide (IBr) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodobromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine bromide (IBr) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine bromide (IBr) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE MONOBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0K622RD9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodobromine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

52 °C | |

| Record name | Iodobromine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)